molecular formula C11H16ClN5 B194036 Proguanil CAS No. 500-92-5

Proguanil

Cat. No. B194036
CAS RN: 500-92-5
M. Wt: 253.73 g/mol
InChI Key: SSOLNOMRVKKSON-UHFFFAOYSA-N
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Description

Proguanil is an organic compound used as an antimalarial drug. It is a synthetic derivative of pyrimidine, a naturally occurring compound found in the body. Proguanil has been used in the treatment of malaria since the 1950s and is still commonly used today. Proguanil is also used in combination with other antimalarial drugs to provide better efficacy and reduce the risk of drug resistance.

Scientific research applications

Genotoxic and Cytotoxic Effects

Proguanil, a chemical used for malaria treatment and prevention, was studied for its effects on the viability and DNA integrity of human lymphocytes in vitro. The study found a time and dose-dependent decrease in lymphocyte viability. Additionally, parameters of the Comet assay indicated potential damage to the DNA molecule, although the frequency of sister chromatid exchanges did not significantly deviate from the control samples. Notably, most DNA-damaging effects were induced after metabolic activation, suggesting the activity of proguanil is dependent on the active metabolite cycloguanil. This indicates the need for careful monitoring, especially among frequent travelers (Gajski et al., 2010).

Mode of Action Investigation

Proguanil, along with its synergistic partner atovaquone, has been employed for malaria treatment and prophylaxis for decades, yet its mode of action is not fully understood. A study using yeast to investigate its activity found that proguanil inhibits yeast growth, causes cell death, and acts in synergy with atovaquone. The results did not support the hypothesis that proguanil targets the system that maintains the mitochondrial membrane potential when the respiratory chain is inhibited. Instead, it was proposed that proguanil might not have a specific target but accumulates in the mitochondria to concentrations that impair multiple mitochondrial functions, leading to cell death. Interestingly, proguanil-resistant mutants showed an unexpected resistance mechanism: decreased CoQ level, possibly altering mitochondrial membrane properties and lowering proguanil intramitochondrial level (Mounkoro et al., 2020).

Impact on 5-HT3 Receptors

The study investigated the effects of proguanil and its metabolites on the electrophysiology and ligand-binding properties of human 5-HT3A receptors. It was discovered that proguanil competitively inhibits 5-HT3 receptors, with an IC50 exceeding whole-blood concentrations following oral administration. The findings suggest that the gastrointestinal side effects, nausea, and vomiting reported following proguanil's use might be attributed to its impact on 5-HT3 receptors. This points to the potential for gastrointestinal side effects as an early indication of unwanted side effects in the clinical development of related compounds (Lochner & Thompson, 2014).

Anticancer Effects in Breast Cancer

The study focused on the anticancer effects of proguanil in breast cancer cells and demonstrated that proguanil significantly reduced the viability of several breast cancer cell lines and induced apoptosis. The anti-cancer effects were associated with the generation of reactive oxygen species (ROS) and persistent disruption of mitochondrial membrane potential. Proguanil also suppressed the growth of breast tumors in mice by 55%. This suggests that proguanil could be a potential inhibitor of in vitro and in-vivo growth of breast cancer cells, providing a rationale for further clinical investigation against breast cancer (Gupta & Srivastava, 2019).

properties

IUPAC Name

(1E)-1-[amino-(4-chloroanilino)methylidene]-2-propan-2-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN5/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9/h3-7H,1-2H3,(H5,13,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSOLNOMRVKKSON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N=C(N)/N=C(\N)/NC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

637-32-1 (hydrochloride)
Record name Proguanil [INN:BAN]
Source ChemIDplus
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DSSTOX Substance ID

DTXSID3022794
Record name Chlorguanide
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Molecular Weight

253.73 g/mol
Source PubChem
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Physical Description

Solid
Record name Proguanil
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Solubility

2.86e-01 g/L
Record name Proguanil
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Record name Proguanil
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Mechanism of Action

Proguanil inhibits the dihydrofolate reductase of plasmodia and thereby blocks the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. This leads to failure of nuclear division at the time of schizont formation in erythrocytes and liver.
Record name Proguanil
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Product Name

Proguanil

CAS RN

500-92-5
Record name Proguanil
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Record name Proguanil [INN:BAN]
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Record name Proguanil
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Record name Proguanil
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Record name PROGUANIL
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Record name Proguanil
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Melting Point

129 °C
Record name Proguanil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01131
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Record name Proguanil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015263
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
22,400
Citations
K McKeage, LJ Scott - Drugs, 2003 - Springer
Atovaquone/proguanil is a fixed-dose combination tablet of two antimalarial agents and is highly effective for the prevention of Plasmodium falciparum malaria. In combination with …
Number of citations: 104 link.springer.com
NA Helsby, G Edwards… - British journal of …, 1993 - Wiley Online Library
Proguanil, a prophylactic antimalarial agent, is metabolised by the polymorphic isoenzyme CYP2Cmep in man. In this study the multiple dose pharmacokinetics of proguanil were …
Number of citations: 51 bpspubs.onlinelibrary.wiley.com
S Looareesuwan, JD Chulay, CJ Canfield… - The American journal of …, 1999 - Citeseer
… proguanil alone (18 patients) or atovaquone in combination with a variety of other antimalarial drugs (248 patients), and identified proguanil … atovaquone and proguanil hydrochloride for …
Number of citations: 277 citeseerx.ist.psu.edu
Y Wattanagoon, RB Taylor, RR Moody… - British journal of …, 1987 - Wiley Online Library
… concentrations of proguanil were … proguanil was estimated as 19.1 + 2.8 ml min-' kg-'. The mean residence time for plasma proguanil was 21.2 ± 4.9 h and for whole blood proguanil …
Number of citations: 74 bpspubs.onlinelibrary.wiley.com
F Marra, JR Salzman… - Annals of …, 2003 - journals.sagepub.com
… of proguanil based on their cycloguanil/proguanil AUC 0–24h of … /proguanil AUC 0–24h of 0.06 (range 0.10–1.40). The extensive metabolizers demonstrated accumulation of proguanil, …
Number of citations: 43 journals.sagepub.com
AF Crowther, AA Levi - British Journal of Pharmacology and …, 1953 - ncbi.nlm.nih.gov
… of proguanil with minced liver was said to produce in vitro activity. Hawking and Perry therefore suggested that proguanil … Proguanil, however, showed the effect in the intact guinea-pig …
Number of citations: 106 www.ncbi.nlm.nih.gov
IK Srivastava, AB Vaidya - Antimicrobial agents and …, 1999 - Am Soc Microbiol
… We have now used these assays to analyze the effects of the atovaquone-proguanil combination on ΔΨ m and electron transport in malaria parasites. Our results suggest that proguanil …
Number of citations: 354 journals.asm.org
S Looareesuwan, P Wilairatana, K Chalermarut… - The American journal of …, 1999 - Citeseer
… Atovaquone and proguanil are blood schizonticides that … to treatment with atovaquone and proguanil/hydrochloride (1,000 … Atovaquone/proguanil was significantly more effective than …
Number of citations: 124 citeseerx.ist.psu.edu
G Covell, WD Nicol, PG Shute, M Maryon - British medical journal, 1949 - ncbi.nlm.nih.gov
Conclusion The Pulheems system of medical classification has been introduced in the Servicesto remedy theshortcomings of previous systems used and to facilitate the optimum employ…
Number of citations: 26 www.ncbi.nlm.nih.gov
GD Shanks, DM Gordon, FW Klotz… - Clinical infectious …, 1998 - academic.oup.com
… treatment course of atovaquone/proguanil hydrochloride (250 mg/… /proguanil tablet daily (n = 68), two atovaquone/proguanil … of 54) atovaquone/proguanil groups remained malaria-free …
Number of citations: 119 academic.oup.com

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